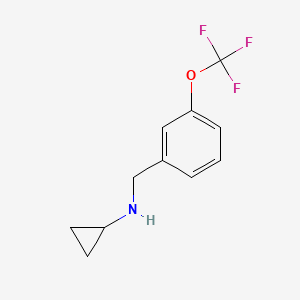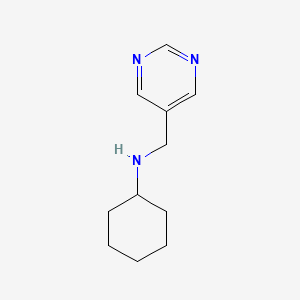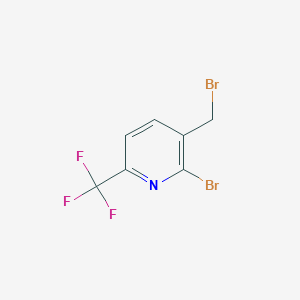
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound has bromine and trifluoromethyl groups attached to a pyridine ring12.
Synthesis Analysis
The synthesis of “2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” is not well-documented in the available literature. However, similar compounds such as “2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine” have been synthesized and studied3. The synthesis of these types of compounds often involves complex chemical reactions and should be carried out in a controlled laboratory setting.Molecular Structure Analysis
The molecular structure of “2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” is not readily available. However, the InChI code for a similar compound, “2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine”, is provided:1S/C6H2BrF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H3. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Chemical Reactions Analysis
The specific chemical reactions involving “2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” are not documented in the available resources. However, similar compounds are often used in organic synthesis as building blocks or intermediates4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” are not well-documented. However, similar compounds like “2-Bromo-6-trifluoromethylpyridine” have a molecular formula of CHBrFN, an average mass of 225.994 Da, and a monoisotopic mass of 224.940094 Da1.Applications De Recherche Scientifique
1. Chemical Reactivity and Carcinogenic Potential
- A comparative study explored the carcinogenic potential of a series of alkylating and aralkylating bromides, including bromomethylbenz[a]anthracenes, by examining their chemical reactivity and inducing sarcoma at the injection site in rats. The study's outcomes highlighted the relationship between chemical reactivity and carcinogenicity, noting that the highest reactivity may limit in vivo penetration to essential cellular receptor sites due to immediate solvolysis. Bromomethylbenz[a]anthracenes, with intermediate chemical reactivity, are known to interact with DNA in vivo, pointing to a nuanced interplay between chemical structure and carcinogenic risk (Dipple, Levy, & Lawley, 1981).
2. Pyridine Chemistry and Properties
- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds up to 2008 is presented. The review encapsulates the synthesis, properties of free organic compounds, their various forms, and complex compounds. It also delves into important properties like spectroscopic features, structures, magnetic properties, and biological and electrochemical activities. This extensive review points out the gaps in existing research and suggests further investigation into the unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
3. Pharmacological Characterization of Related Compounds
- The study focuses on the pharmacological characterization of 6-Bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for benzodiazepine receptors. It details the compound's effects, including anxiolytic-like actions, sedative-depressant actions, and its interaction with gamma-amino-butyric acid (GABA)-stimulated influx in cerebral cortical membrane vesicles. This study highlights the compound's potential as a partial agonist of the benzodiazepine receptors (Wolfman et al., 1998).
4. Olfactory and Hepatic Impact of Exposure
- Research investigates the impact of a single exposure to 3-trifluoromethyl pyridine (3FMP) on rats, focusing on its effects on the olfactory epithelium and liver. The study provides insights into the concentration-dependent effects and the temporal aspects of exposure, detailing the progression of damage and subsequent recovery. This research contributes to the understanding of the toxicological profile of pyridine derivatives and their specific impact on different bodily systems (Gaskell et al., 1990).
5. Therapeutic and Industrial Applications
- Pyridine derivatives, including 2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine, are recognized for their significant applications across various fields, notably in medicine and industry. These compounds are known for their diverse biological activities, and many are used in clinical settings. This review encompasses the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their increasing importance in modern medicinal applications (Altaf et al., 2015).
Safety And Hazards
The safety and hazards associated with “2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” are not well-documented. However, similar compounds like “2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine” are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled3.
Orientations Futures
The future directions for the study and use of “2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine” are not well-documented. However, similar compounds are often used in the synthesis of other complex organic compounds, suggesting potential applications in organic chemistry and pharmaceutical research4.
Propriétés
IUPAC Name |
2-bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJSSJZOATYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224414 | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine | |
CAS RN |
888738-20-3 | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888738-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



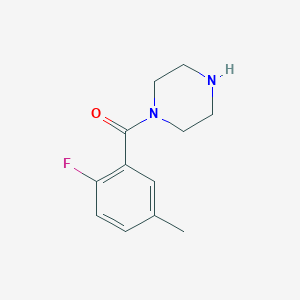
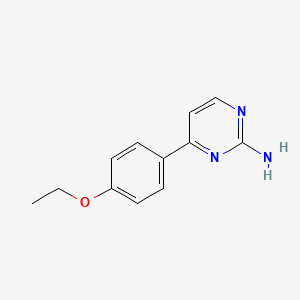
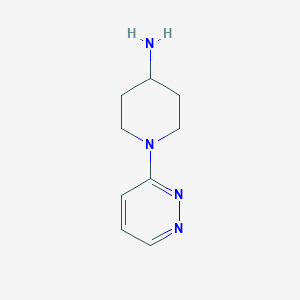
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
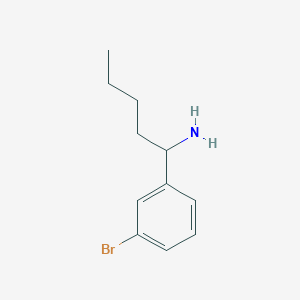
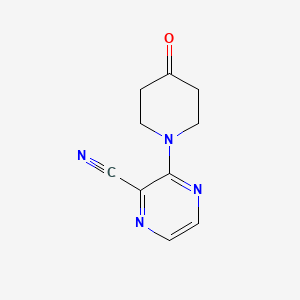
![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)
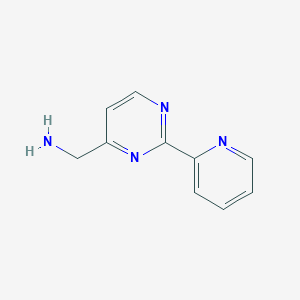
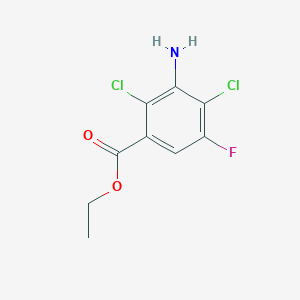
amine](/img/structure/B1399703.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
